4-Hydroxy-1-methyl-3-(propan-2-yl)-3,4-dihydropyrimidin-2(1H)-one
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Overview
Description
4-Hydroxy-1-methyl-3-(propan-2-yl)-3,4-dihydropyrimidin-2(1H)-one is a synthetic organic compound belonging to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-methyl-3-(propan-2-yl)-3,4-dihydropyrimidin-2(1H)-one typically involves multi-step organic reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the Biginelli reaction for large-scale synthesis. This includes the use of catalysts, controlled reaction temperatures, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming corresponding oxo derivatives.
Reduction: Reduction reactions may yield dihydropyrimidine derivatives.
Substitution: Various substitution reactions can occur at different positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-methyl-3-(propan-2-yl)-3,4-dihydropyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dihydropyrimidinones: Compounds with similar structures and biological activities.
Pyrimidinones: Compounds with a pyrimidine ring and similar functional groups.
Uniqueness
4-Hydroxy-1-methyl-3-(propan-2-yl)-3,4-dihydropyrimidin-2(1H)-one is unique due to its specific substituents and the resulting biological activities. Its unique structure allows for specific interactions with molecular targets, distinguishing it from other similar compounds.
Properties
CAS No. |
61851-60-3 |
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Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
4-hydroxy-1-methyl-3-propan-2-yl-4H-pyrimidin-2-one |
InChI |
InChI=1S/C8H14N2O2/c1-6(2)10-7(11)4-5-9(3)8(10)12/h4-7,11H,1-3H3 |
InChI Key |
HYTBGWXMTQCXBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(C=CN(C1=O)C)O |
Origin of Product |
United States |
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